molecular formula C15H16N2O2S4 B12790016 5,5-Bis(((2-thienylmethyl)thio)methyl)-2,4-imidazolidinedione CAS No. 142979-91-7

5,5-Bis(((2-thienylmethyl)thio)methyl)-2,4-imidazolidinedione

Cat. No.: B12790016
CAS No.: 142979-91-7
M. Wt: 384.6 g/mol
InChI Key: DAFKXHCLLOCJAA-UHFFFAOYSA-N
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Description

BDTT , is a complex organic compound Its chemical structure comprises an imidazolidinedione core with two thienylmethylthio substituents

Preparation Methods

Synthetic Routes:: BDTT can be synthesized through various routes. One common method involves the reaction of 2,4-thiazolidinedione with thienylmethylthiol in the presence of suitable catalysts. The reaction proceeds via nucleophilic substitution, resulting in the formation of BDTT.

Reaction Conditions::
  • Reactants: 2,4-thiazolidinedione, thienylmethylthiol
  • Catalysts: Acidic or basic conditions
  • Solvents: Organic solvents (e.g., dichloromethane, tetrahydrofuran)
  • Temperature: Room temperature or slightly elevated
  • Isolation: Purification by column chromatography or recrystallization

Industrial Production:: BDTT is not widely produced industrially due to its specialized applications. research efforts continue to optimize its synthesis for scalability.

Chemical Reactions Analysis

BDTT undergoes several types of reactions:

    Oxidation: BDTT can be oxidized to form sulfoxides or sulfones, enhancing its electronic properties.

    Reduction: Reduction of BDTT yields the corresponding thiol or thioether derivatives.

    Substitution: BDTT can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.

Common reagents and conditions:

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

    Substitution: Nucleophiles (e.g., amines, thiols)

Major products:

  • Oxidation: BDTT sulfoxide or sulfone derivatives
  • Reduction: BDTT thiol or thioether derivatives
  • Substitution: Various functionalized BDTT compounds

Scientific Research Applications

BDTT finds applications in:

    Organic Electronics: BDTT-based polymers exhibit excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and solar cells.

    Photocatalysis: BDTT derivatives can serve as photocatalysts for hydrogen evolution from water under visible light.

    Medicinal Chemistry: Research explores BDTT derivatives as potential drug candidates due to their unique structure and reactivity.

Mechanism of Action

BDTT’s mechanism of action varies based on its application:

  • In OFETs, it acts as a charge carrier, facilitating electron transport.
  • In photocatalysis, BDTT absorbs photons, generating charge carriers that drive hydrogen evolution.
  • In medicinal applications, BDTT interacts with biological targets, modulating cellular processes.

Comparison with Similar Compounds

BDTT stands out due to its thienylmethylthio substituents, which enhance its electronic properties. Similar compounds include:

    2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: : Shares structural features but lacks the imidazolidinedione core.

    5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: : Similar thienyl-based compound with different substitution pattern.

Properties

CAS No.

142979-91-7

Molecular Formula

C15H16N2O2S4

Molecular Weight

384.6 g/mol

IUPAC Name

5,5-bis(thiophen-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H16N2O2S4/c18-13-15(17-14(19)16-13,9-20-7-11-3-1-5-22-11)10-21-8-12-4-2-6-23-12/h1-6H,7-10H2,(H2,16,17,18,19)

InChI Key

DAFKXHCLLOCJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CS3

Origin of Product

United States

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